5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione
Overview
Description
5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a thiazolane-2,4-dione ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cell protein tubulin and microtubules .
Mode of Action
It’s worth noting that compounds interacting with cell protein tubulin and microtubules represent an important type of antimitotic agents .
Biochemical Pathways
It can be inferred from similar compounds that the disruption of protein polymerization to microtubules, which play a key role in cell division, could be a potential pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione
- 5-[(Z)-(6-fluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione
- 5-[(Z)-(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione
Uniqueness
The uniqueness of 5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione lies in its brominated benzodioxole moiety, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4S/c12-6-3-8-7(16-4-17-8)1-5(6)2-9-10(14)13-11(15)18-9/h1-3H,4H2,(H,13,14,15)/b9-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYVGMMEWZRAPH-MBXJOHMKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=O)S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147206 | |
Record name | 2,4-Thiazolidinedione, 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58215-52-4 | |
Record name | 2,4-Thiazolidinedione, 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58215-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Thiazolidinedione, 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.